8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
Description
Structure and Synthesis: The compound 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride features a bicyclic core comprising a tetrahydroimidazo ring fused to a pyridine moiety. Key functional groups include an amino group at position 8 and a carboxylic acid at position 2, with the dihydrochloride salt enhancing solubility and stability.
Synthesis involves hydrogenation of imidazo[1,2-a]pyridin-7-amine (compound 4) using Pd/C under acidic conditions, followed by dihydrochloride salt formation (61% yield) .
Properties
IUPAC Name |
8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11;;/h4-5H,1-3,9H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKUWWRPDIUHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride typically involves multiple steps starting from commercially available 2-amino pyridine. The process includes:
Condensation Reaction: The initial step involves the condensation of 2-amino pyridine with an aldehyde under reflux conditions in ethanol to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the imidazo[1,2-a]pyridine core.
Amination: The core structure is then aminated using ammonia or an amine source to introduce the amino group at the 8th position.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives that showed potent inhibition of specific cancer cell lines. These compounds are believed to act by modulating signaling pathways involved in cell proliferation and apoptosis .
Inhibition of Enzymes
The compound has been identified as a selective inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and inflammation. A case study demonstrated that a derivative of this compound exhibited enhanced selectivity and potency against HPSE1 compared to other enzymes like GUSβ and GBA . This suggests its potential use in developing therapeutic agents for cancer treatment.
Neuropharmacological Effects
Imidazo[1,2-a]pyridines have been explored for their neuropharmacological effects. Some studies suggest that these compounds may serve as antagonists for serotonin receptors or other neurokinin receptors, indicating potential applications in treating neurological disorders such as depression and anxiety .
Ligand Properties
The ability of 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid to act as a ligand for various metal ions has been documented. This property can be harnessed in coordination chemistry to develop new catalysts or sensors .
Antifungal Activity
Research has also focused on the antifungal properties of related tetrahydroimidazo derivatives. A study reported the synthesis of hydrazide derivatives from tetrahydroimidazo compounds that displayed selective antifungal activity against Candida species . This highlights the versatility of the compound in addressing infectious diseases.
Synthesis of Functional Materials
The unique structural features of 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid allow it to be used in the synthesis of functional materials. Its derivatives can be incorporated into polymers or coatings that exhibit specific mechanical or thermal properties.
Data Summary Table
Mechanism of Action
The mechanism of action of 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, thereby disrupting essential metabolic processes in bacteria. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
- Example : BIM-46174 (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core).
- Key Differences : Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen) alters electronic properties and binding affinity. BIM-46174 acts as a Gaq-protein inhibitor, leveraging its heterocyclic core for cell permeability and target engagement .
Imidazo[1,2-a]pyrimidine Derivatives
- Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (e.g., compound 8d).
- Key Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine. Hydrazone substituents at position 2 enhance antibacterial activity.
- Activity : Compounds 8d–f exhibited zones of inhibition of 30–33 mm against E. coli and S. aureus . The target compound’s carboxylic acid group may limit similar broad-spectrum activity due to reduced lipophilicity.
Functional Group Modifications
Amino and Carboxylic Acid Substituents
- Analog: 6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride.
- Key Differences: Aminomethyl group at position 6 vs. amino group at position 6.
- Impact: Positional isomerism may influence target selectivity. No biological data is available for direct comparison .
Halogen-Substituted Derivatives
- Example : 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
- Key Differences : Halogen atoms introduce electrophilic reactivity.
- Activity : Halogenation often enhances metabolic stability but may reduce solubility compared to the dihydrochloride salt form .
Antiulcer Agents
- Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridinylbenzoxazoles.
- Key Differences : Benzoxazole moiety replaces carboxylic acid.
- Activity: Demonstrated potent antiulcer activity (surpassing ranitidine in rat models) via mucosal protection . The target compound’s amino-carboxylic acid structure may favor different mechanisms, such as enzyme inhibition.
Antimicrobial Agents
- Example : Hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidines.
- Activity : Zones of inhibition up to 33 mm against Gram-negative bacteria . The target compound’s lack of hydrazone groups may limit direct antimicrobial efficacy but could serve as a precursor for prodrugs.
Biological Activity
8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring. Its structure can be represented as follows:
- Chemical Formula : CHNO·2HCl
- Molecular Weight : Approximately 210.09 g/mol
Anticancer Properties
Recent studies have highlighted the compound's inhibitory effects on Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and metastasis. A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited significant inhibition of HPSE1, suggesting potential as anticancer agents. The compound's selectivity for HPSE1 over other glucuronidases indicates its promise in targeted cancer therapies .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Research involving the synthesis of various tetrahydroimidazo derivatives showed promising antifungal activity against several human pathogenic fungi. The results indicated that certain derivatives could selectively inhibit fungal growth, making them potential candidates for antifungal drug development .
Neuropharmacological Effects
Imidazopyridine derivatives are known to interact with central nervous system receptors. The compound has been investigated for its role as a serotonin receptor antagonist and its potential in treating neurological disorders. Studies suggest that it may modulate serotonin pathways, which are crucial in conditions like depression and anxiety .
The biological activities of 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride are attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of HPSE1 : The compound binds to the active site of HPSE1, preventing substrate access and subsequent enzymatic activity.
- Serotonin Receptor Modulation : It may alter receptor conformations or block receptor sites, influencing neurotransmitter signaling.
Study 1: Inhibition of Heparanase-1
A study published in January 2024 focused on the synthesis of tetrahydroimidazo derivatives and their inhibitory effects on HPSE1. Compound 16 from this series exhibited enhanced inhibitory activity compared to earlier compounds .
| Compound | HPSE1 Inhibition (%) | Selectivity Ratio (HPSE1/GUSβ) |
|---|---|---|
| 2 | 70 | 0.5 |
| 16 | 85 | 3.0 |
Study 2: Antifungal Screening
Another study assessed the antifungal activity of synthesized tetrahydroimidazo derivatives against ten fungal strains. The results indicated that several compounds had minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| A | 15 | Candida albicans |
| B | 30 | Aspergillus niger |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
